TAE-1

Alzheimer's Disease Acetylcholinesterase Multi-target Drug Discovery

Alzheimer's researchers face a critical gap: single-target tools cannot simultaneously address Aβ aggregation and cholinergic deficits. TAE-1 (CAS 1414469-59-2) is a sym-triazine derivative engineered to bridge this gap. • Dual AChE/BuChE inhibition (IC50: 0.3 μM / 3.9 μM) plus Aβ fibril formation blockade. • 14% more potent for AChE, 4.6-fold for BuChE vs. analog TAE-2 - ideal SAR reference standard. • Validated in SH-SY5Y neuronal cells: increases neurite branching, upregulates synaptophysin & MAP2. Supplied at ≥98% purity (HPLC) with global shipping.

Molecular Formula C39H51I3N6O9
Molecular Weight 1128.6 g/mol
Cat. No. B560347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAE-1
Synonyms2,2',2'-[1,3,5-triazine-2,4,6-triyltris(oxy-4,1-phenylenecarbonyloxy)]tris[N,N,N-trimethyl-ethanaminium]triiodide
Molecular FormulaC39H51I3N6O9
Molecular Weight1128.6 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)OCC[N+](C)(C)C)OC4=CC=C(C=C4)C(=O)OCC[N+](C)(C)C.[I-].[I-].[I-]
InChIInChI=1S/C39H51N6O9.3HI/c1-43(2,3)22-25-49-34(46)28-10-16-31(17-11-28)52-37-40-38(53-32-18-12-29(13-19-32)35(47)50-26-23-44(4,5)6)42-39(41-37)54-33-20-14-30(15-21-33)36(48)51-27-24-45(7,8)9;;;/h10-21H,22-27H2,1-9H3;3*1H/q+3;;;/p-3
InChIKeySGOMELGTKOLYEZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAE-1 Multi-Target Research Tool for Alzheimer's


TAE-1 (CAS: 1414469-59-2) is a sym-triazine derivative with acetylcholine-like substitutions, classified as a multi-target research tool for Alzheimer's disease (AD) studies [1]. It functions as an inhibitor of both amyloid-β (Aβ) fibril formation and aggregation, and of the cholinesterase enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [2]. This dual activity addresses two primary pathological hallmarks of AD: the accumulation of Aβ plaques and the cholinergic deficit [3].

Multi-target AD research tool
Dual inhibitor of Aβ aggregation & cholinesterases
Supports simultaneous pathway modulation studies

TAE-1 Irreplaceability in Multi-Target Research


Substituting TAE-1 with a standard cholinesterase inhibitor like donepezil or a pure anti-amyloidogenic agent would invalidate the core multi-target hypothesis of the research. TAE-1's distinct value is its engineered dual activity profile, which allows for the simultaneous modulation of both Aβ aggregation and cholinergic signaling [1]. This is a feature not shared by single-target drugs. Even within its own chemical class, direct analogs like TAE-2 exhibit different potency and selectivity profiles, as demonstrated by quantitative comparisons, making them non-interchangeable tools [2].

TAE-1 (Target)
Potential Substitute
Mismatch Risk
TAE-1
Donepezil / single-target AChE inhibitor
May not reproduce Aβ aggregation inhibition; dual-pathway hypothesis may not be testable
TAE-1
TAE-2 (close analog)
Different potency and enzyme selectivity profile may shift multi-target response interpretation

TAE-1 Quantitative Evidence


Differential AChE Inhibition

In a direct comparison using cytosol extracts from differentiated human SH-SY5Y neuronal cells, TAE-1 inhibits acetylcholinesterase (AChE) more potently than its closest structural analog, TAE-2 [1].

AChE Inhibition
Head-to-head
TAE-1: 0.465 µM TAE-2: 0.539 µM ~14% difference
Supports AChE inhibition context within analog series
Differentiated SH-SY5Y cytosol extracts
Alzheimer's Disease Acetylcholinesterase Multi-target Drug Discovery

Differential BuChE Inhibition

TAE-1 exhibits a markedly lower IC50 for BuChE inhibition compared to TAE-2, indicating a significant difference in enzyme selectivity between the two closely related compounds [1].

BuChE Inhibition
Head-to-head
3.9 ± 0.2 µM
Reported BuChE inhibition context
~4.6-fold lower vs TAE-2; purified human BuChE
Alzheimer's Disease Butyrylcholinesterase Multi-target Drug Discovery

Aβ Fibril Formation Inhibition

TAE-1's ability to inhibit Aβ1–42 fibril formation is on par with the well-characterized pentapeptide inhibitor iAβ5p, validating its anti-amyloidogenic activity against an established benchmark [1].

Aβ Fibril Inhibition
Head-to-head
Comparable to iAβ5p ThT fluorescence assay
Supports anti-aggregation activity context
Non-peptide small molecule benchmark comparison
Amyloid-β Fibrillogenesis Alzheimer's Disease

Neuronal Differentiation & Synaptic Markers

In a cellular model, TAE-1 induced neuronal differentiation and increased levels of the synaptic marker protein synaptophysin, an effect not reported for many other AChE inhibitors or pure anti-Aβ agents [1].

Neuronal Differentiation
Class-level
↑ synaptophysin & MAP2 ↑ neurite branching
Reported synaptic marker context; data to verify
SH-SY5Y neuronal cells; no fold-change data
Neuroprotection Neuronal Differentiation Synaptogenesis

TAE-1 Validated Research Applications


Dual-Target Modulation in AD Models

TAE-1 is the optimal tool for in vitro studies designed to test the synergistic effects of simultaneously inhibiting both AChE and Aβ1–42 aggregation. Its dual activity profile, validated in human SH-SY5Y cells and purified enzyme assays, makes it superior to single-target controls like donepezil for exploring multi-target therapeutic hypotheses [1].

Sym-Triazine SAR Studies

Due to its well-characterized and distinct potency profile relative to TAE-2 (14% more potent for AChE; 4.6-fold more potent for BuChE), TAE-1 serves as an essential reference standard for structure-activity relationship (SAR) studies exploring how subtle chemical modifications impact multi-target engagement and selectivity [1].

Neuronal Health and Synaptogenesis Assays

TAE-1 is uniquely suited for experiments assessing compound effects on neuronal morphology and synaptic integrity. Its reported ability to increase process branching and upregulate synaptophysin and MAP2 in human neuronal cells provides a distinct, value-added endpoint beyond simple cytotoxicity or survival assays [1].

Application
Selection Property
Validation Focus
Multi-target modulation studies in AD cell models
Dual AChE/Aβ aggregation inhibition profile
Co-modulation of cholinergic and amyloid pathway endpoints
Sym-triazine SAR studies
Differentiated potency profile vs TAE-2
AChE and BuChE selectivity mapping
Neuronal morphology & synaptogenesis assays
Reported neuronal differentiation & synaptophysin upregulation
Synaptic marker and process outgrowth endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAE-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.